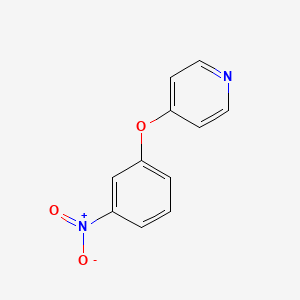
4-(3-nitrophenoxy)Pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-nitrophenoxy)pyridine is an organic compound with the molecular formula C11H8N2O3. It is a derivative of pyridine, where a nitrophenoxy group is attached to the fourth position of the pyridine ring. This compound is known for its applications in organic synthesis, particularly in the formation of metal complexes and as a ligand in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(3-nitrophenoxy)pyridine can be synthesized through several methods. One common approach involves the reaction of pyridine with 3-nitrophenol. The process typically involves the nitration of pyridine to form 3-nitropyridine, which is then reacted with 3-nitrophenol under basic conditions to introduce the phenoxy group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and subsequent substitution reactions. The nitration of pyridine is carried out using nitric acid, followed by the reaction with 3-nitrophenol in the presence of a base such as sodium hydroxide .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-nitrophenoxy)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is 4-(3-aminophenoxy)pyridine.
Reduction: The major product is 4-(3-aminophenoxy)pyridine.
Substitution: The products depend on the nucleophile used; for example, using an amine can yield 4-(3-aminophenoxy)pyridine.
Wissenschaftliche Forschungsanwendungen
4-(3-nitrophenoxy)pyridine has several applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes and in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials and as a precursor in the synthesis of other chemical compounds
Wirkmechanismus
The mechanism of action of 4-(3-nitrophenoxy)pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The compound can also act as a ligand, forming complexes with metal ions and influencing their reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-nitrophenoxy)pyridine
- 2-(2-nitrophenoxy)pyridine
- 3,5-dichloro-2,6-dimethyl-4-(3-nitrophenoxy)pyridine
- 4,6-dimethyl-2-(4-nitrophenoxy)pyrimidine
- 1-nitro-3-(4-nitrophenoxy)benzene
Uniqueness
4-(3-nitrophenoxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable metal complexes and participate in a wide range of chemical reactions makes it valuable in various fields of research and industry .
Eigenschaften
IUPAC Name |
4-(3-nitrophenoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-13(15)9-2-1-3-11(8-9)16-10-4-6-12-7-5-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATNLEGVUWFTII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=NC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 8-hydroxy-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B8105207.png)
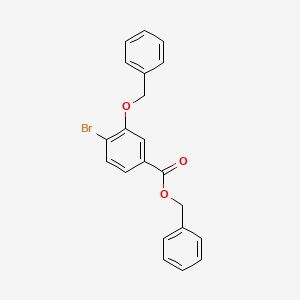
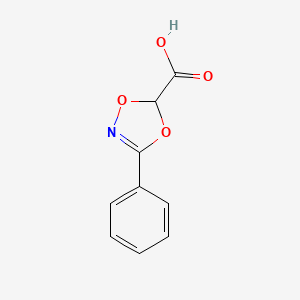
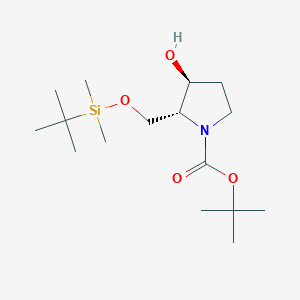
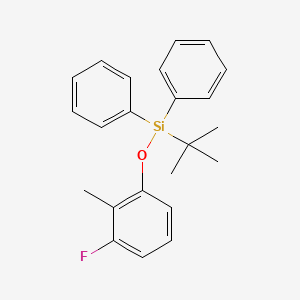
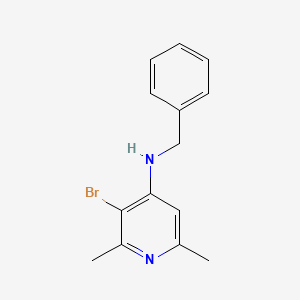
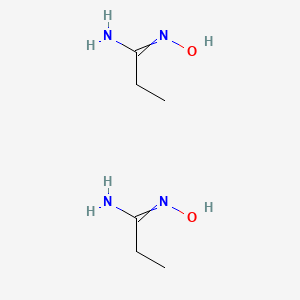
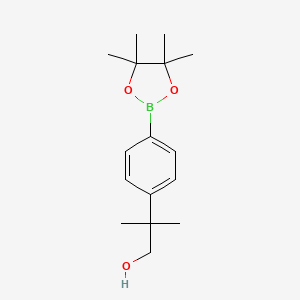
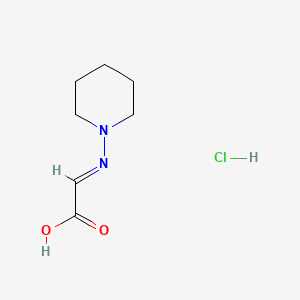
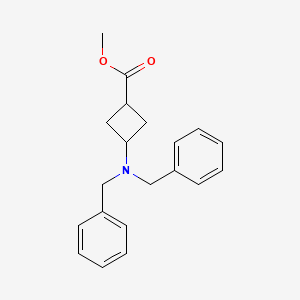
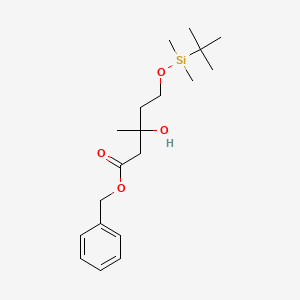
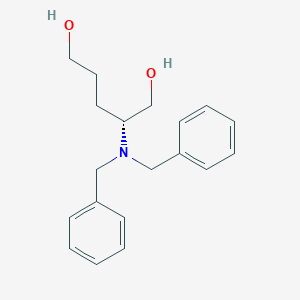
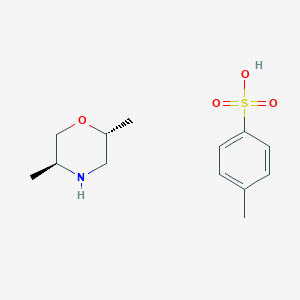
![6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8105318.png)
